9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine
Brand Name: Vulcanchem
CAS No.: 2422370-14-5
VCID: VC11815036
InChI: InChI=1S/C17H19N7/c1-2-6-18-14(3-1)22-7-9-23(10-8-22)16-15-17(20-11-19-16)24(12-21-15)13-4-5-13/h1-3,6,11-13H,4-5,7-10H2
SMILES: C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=N5
Molecular Formula: C17H19N7
Molecular Weight: 321.4 g/mol

9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine

CAS No.: 2422370-14-5

Cat. No.: VC11815036

Molecular Formula: C17H19N7

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine - 2422370-14-5

Specification

CAS No. 2422370-14-5
Molecular Formula C17H19N7
Molecular Weight 321.4 g/mol
IUPAC Name 9-cyclopropyl-6-(4-pyridin-2-ylpiperazin-1-yl)purine
Standard InChI InChI=1S/C17H19N7/c1-2-6-18-14(3-1)22-7-9-23(10-8-22)16-15-17(20-11-19-16)24(12-21-15)13-4-5-13/h1-3,6,11-13H,4-5,7-10H2
Standard InChI Key VEVZBHZNKFKLPQ-UHFFFAOYSA-N
SMILES C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=N5
Canonical SMILES C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=N5

Introduction

Synthesis Pathway

The synthesis of this compound typically involves:

  • Purine Core Functionalization: Starting with a purine scaffold, position 6 is functionalized with a piperazine derivative.

  • Cyclopropyl Substitution: Introduction of the cyclopropyl group at position 9 using alkylation techniques.

  • Pyridin-2-yl Attachment: The pyridinyl group is attached to the piperazine ring via nucleophilic substitution or reductive amination.

This multi-step process ensures regioselectivity and yields the desired product with minimal side reactions.

Biological Activities

Purine derivatives are widely studied for their pharmacological properties. The specific structure of this compound suggests potential activity in several areas:

Antiviral Activity

Purines often target viral enzymes such as RNA-dependent RNA polymerases (RdRPs). Similar compounds have shown efficacy against influenza viruses by disrupting protein-protein interactions essential for viral replication .

Anticancer Potential

The piperazine and pyridine groups in this molecule enhance its ability to interact with kinases or DNA-binding proteins, making it a candidate for anticancer studies. Compounds targeting epidermal growth factor receptor (EGFR) pathways have shown promising results .

CNS Applications

The piperazine moiety is commonly found in compounds targeting central nervous system (CNS) receptors, suggesting potential utility in neurological disorders.

Potential Applications

Application AreaRationale
Antiviral AgentsTargets viral polymerases or protein-protein interactions .
Anticancer DrugsPotential inhibitor of kinases such as EGFR .
Neurological DisordersPiperazine derivatives often modulate CNS receptors like serotonin or dopamine.

Research Gaps and Future Directions

While the compound's structure suggests promising applications, further studies are needed:

  • In Vitro Studies: Evaluate binding affinity to specific targets (e.g., kinases, polymerases).

  • Toxicity Profiles: Assess cytotoxicity and off-target effects.

  • Pharmacokinetics (PK): Investigate absorption, distribution, metabolism, and excretion (ADME).

This review highlights the diverse potential of "9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine" in medicinal chemistry, with applications ranging from antiviral therapies to cancer treatment. Further research will elucidate its full therapeutic potential.

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